Guadinomine B
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H38N8O7 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H38N8O7/c1-8(2)15(18(33)34)27-16(31)9(3)25-17(32)14(22)11(21)4-5-12(29)13(30)6-10-7-28(20(24)35)19(23)26-10/h8-15,29-30H,4-7,21-22H2,1-3H3,(H2,23,26)(H2,24,35)(H,25,32)(H,27,31)(H,33,34)/t9-,10?,11?,12?,13?,14?,15-/m0/s1 |
InChI Key |
YLQGBTCZCVMFGN-WOAUDBLGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(C(CCC(C(CC1CN(C(=N1)N)C(=O)N)O)O)N)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(CCC(C(CC1CN(C(=N1)N)C(=O)N)O)O)N)N |
Synonyms |
guadinomine B |
Origin of Product |
United States |
Discovery and Contextual Significance of Guadinomine B in Anti Infective Research
Isolation and Characterization from Streptomyces Species
Guadinomine B is a natural product discovered and isolated from the culture broth of Streptomyces sp. strain K01-0509. mdpi.comnih.govnih.gov Its discovery was the result of a screening program aimed at identifying inhibitors of the Type III Secretion System (T3SS), a key virulence factor in many Gram-negative bacteria. mdpi.comresearchgate.netcapes.gov.br The screening assay utilized the ability of enteropathogenic Escherichia coli (EPEC), which expresses a T3SS, to induce hemolysis of sheep red blood cells. mdpi.comcapes.gov.br Extracts from Streptomyces sp. K01-0509 showed potent inhibition of this T3SS-induced hemolysis. mdpi.comresearchgate.net
Following this initial finding, large-scale fermentation of the Streptomyces strain was conducted to produce sufficient quantities for isolation and characterization. mdpi.com The separation and purification of the active compounds from the culture broth were achieved using a combination of ion exchange column chromatography and high-performance liquid chromatography (HPLC). capes.gov.br This process led to the isolation of not only this compound but also several structurally related analogues. nih.govcapes.gov.br
The chemical structure of this compound was elucidated through various spectroscopic analyses. nih.govresearchgate.net Further research into its biosynthesis revealed the guadinomine (gdn) biosynthetic gene cluster in Streptomyces sp. K01-0509. nih.govacs.orgresearchgate.net This gene cluster spans 51.2 kilobases and contains 26 open reading frames. nih.govnih.govacs.orgresearchgate.netwikipedia.org It encodes a complex enzymatic machinery, including a chimeric multimodular polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS), which are responsible for assembling the molecule's unique architecture. nih.govnih.govacs.org The identity of the gene cluster was confirmed through targeted gene disruption and heterologous expression of key biosynthetic enzymes. nih.govnih.govacs.org
Role of Natural Products in Combating Bacterial Virulence
The emergence of antibiotic resistance is a critical global health issue, prompting a search for alternative anti-infective strategies. acs.orgfrontiersin.org One promising approach is to target bacterial virulence—the mechanisms by which pathogens cause disease—rather than bacterial viability. acs.orgulb.ac.befrontiersin.org This anti-virulence strategy is thought to impose less selective pressure on bacteria to develop resistance compared to traditional antibiotics that aim to kill the pathogen or inhibit its growth. acs.orgulb.ac.be Natural products, produced by organisms like bacteria, fungi, and plants, are a rich source of compounds that can modulate bacterial virulence. mdpi.comacs.orgfrontiersin.org
This compound exemplifies the potential of natural products as anti-virulence agents. researchgate.net It is a highly potent inhibitor of the bacterial Type III Secretion System (T3SS). nih.govacs.orgresearchgate.net The T3SS is a sophisticated protein delivery apparatus, often likened to a molecular syringe, used by many significant Gram-negative pathogens—including species of Escherichia, Salmonella, Yersinia, Chlamydia, Vibrio, and Pseudomonas—to inject effector proteins directly into host cells. nih.govnih.govacs.orgfrontiersin.orgscispace.com These effector proteins manipulate host cell functions to facilitate infection, making the T3SS essential for the virulence of these pathogens. frontiersin.org
This compound inhibits T3SS-mediated processes at very low concentrations, with a reported half-maximal inhibitory concentration (IC₅₀) of 14 nM, making it the most potent known natural T3SS inhibitor. nih.govnih.govacs.orgscispace.com Importantly, it achieves this inhibition without exhibiting direct antimicrobial activity or significant cytotoxicity at its effective concentrations, which is a key characteristic of an anti-virulence agent. mdpi.comfrontiersin.org
Classification within the Guadinomine Family and Related Analogues
This compound belongs to a family of six structurally related compounds, all isolated from the same Streptomyces sp. K01-0509 strain. nih.govresearchgate.netfrontiersin.org The members of this family share a common structural scaffold but differ in their substitutions. nih.gov The identified compounds are Guadinomine A, B, C1, C2, D, and Guadinomic acid. nih.govcapes.gov.brfrontiersin.org
The core structure common to the guadinomines features several unique chemical motifs: a carbamoylated cyclic guanidine (B92328) group, a vicinal diamine at positions C-2 and C-3, and a terminal dipeptide of alanine (B10760859) and valine. nih.gov The variations among the analogues are key to their biological activity.
Studies comparing the inhibitory potency of the different guadinomines against T3SS-induced hemolysis have revealed important structure-activity relationships. capes.gov.br Guadinomines A and B are the most potent members of the family. mdpi.comcapes.gov.br In contrast, Guadinomine D is approximately 1,000-fold less active than this compound, which suggests that the free vicinal diamine group is crucial for high-potency inhibition. mdpi.comresearchgate.net Guadinomines C1 and C2, along with Guadinomic acid, showed no inhibitory activity in the hemolysis assay. capes.gov.br
Architectural Features and Key Chemical Motifs of Guadinomine B
Common Structural Elements Across Guadinomine Congeners
The guadinomine family, which includes Guadinomine A, B, C1, C2, D, and Guadinomic acid, shares a conserved molecular scaffold. nih.govkitasato-u.ac.jp These commonalities are central to their classification and provide a basis for understanding their shared biosynthetic origins. acs.orgacs.org
A defining feature present in all guadinomine congeners is a carbamoylated cyclic guanidine (B92328) moiety. nih.govkitasato-u.ac.jpproquest.com This heterocyclic system is a signature of the guadinomine family and is biosynthesized by a dedicated set of enzymes, including a carbamoyltransferase. nih.govrsc.orgacs.org The presence of the carbamoyl (B1232498) group (-CONH2) attached to the guanidine ring is a consistent feature. nih.gov Mass spectrometry analysis of guadinomines A and B shows a characteristic loss of 43 Da, which corresponds to the fragmentation of this carbamoyl group. nih.gov
All guadinomines possess a vicinal diamine, which is a functional group with two amino groups attached to adjacent carbon atoms, specifically at the C-2 and C-3 positions of the polyketide-derived chain. nih.gov The biosynthesis of this feature is notable, requiring an unusual aminomalonyl-ACP (acyl carrier protein) extender unit to incorporate the α-amino group into the backbone. nih.govacs.org The integrity of this vicinal diamine is critical; for instance, the acylation of one of the amino groups in Guadinomine D results in a 1000-fold decrease in potency compared to Guadinomine B, highlighting the importance of the free diamine for its biological function. mdpi.comresearchgate.netmdpi.com
Guadinomines A, B, C1, C2, and D are all appended with a terminal dipeptide unit. nih.govkitasato-u.ac.jpproquest.com This dipeptide is consistently identified as L-Alanyl-L-Valine (Ala-Val). nih.gov The formation of this peptide is attributed to a non-ribosomal peptide synthetase (NRPS) machinery, which is distinct from the polyketide synthase (PKS) responsible for the main carbon skeleton. nih.govrsc.orgacs.org Guadinomic acid is an exception within the family, as it lacks this dipeptide tail. kitasato-u.ac.jp
A consistent hydroxylation pattern is observed across the guadinomine family, with hydroxyl groups (-OH) present at the C-6 and C-7 positions of the alkyl chain in all known congeners. nih.gov The enzyme GdnI, an Fe(II)-dependent oxygenase, is responsible for the C-6 hydroxylation. nih.gov Further hydroxylation can occur at other positions, serving as a point of differentiation among the family members.
Distinguishing Features of this compound within the Family
While sharing a common core, this compound possesses a unique combination of structural features that distinguish it from its relatives and contribute to it being the most potent known natural product inhibitor of the bacterial Type III Secretion System (TTSS). nih.govacs.orgresearchgate.net
The primary distinctions between the guadinomines lie in the pattern of hydroxylation and the substitution on the vicinal diamine. nih.gov
Guadinomine A contains an additional hydroxyl group at the C-8 position, which is absent in this compound. nih.gov
Guadinomine D features an acylated amine at the vicinal diamine moiety, a modification that drastically reduces its activity compared to the unsubstituted diamine in this compound. mdpi.comresearchgate.net
Guadinomines C1 and C2 are diastereomers, meaning they have the same chemical formula and connectivity as other guadinomines but differ in the three-dimensional arrangement of atoms at one specific stereocenter. kitasato-u.ac.jp
Guadinomic acid represents a truncated version of the molecule, consisting of the carbamoylated cyclic guanidinyl moiety and a hydroxylated hexanoate (B1226103) chain, but it completely lacks the terminal Ala-Val dipeptide. kitasato-u.ac.jp
This compound's specific structure, with its precise hydroxylation pattern and unsubstituted vicinal diamine, appears to be optimized for its potent biological role. Its molecular formula is C₂₀H₃₈N₈O₇ and it has a molecular weight of 502.573 g/mol . jst.go.jp
Biosynthetic Pathway Elucidation and Genetic Basis
Identification and Sequencing of the Guadinomine (gdn) Biosynthetic Gene Cluster
The journey into understanding Guadinomine B's formation began with the identification and sequencing of the guadinomine (gdn) biosynthetic gene cluster from Streptomyces sp. K01-0509. nih.govwikipedia.org This was achieved through a combination of whole-genome shotgun sequencing and the screening of a cosmid library. nih.gov
Size and Open Reading Frames (ORFs) of the gdn Cluster
The gdn biosynthetic gene cluster is substantial, spanning a length of 51.2 kilobases (kb). nih.govwikipedia.orgacs.org Within this genetic expanse, researchers have identified 26 open reading frames (ORFs). nih.govwikipedia.orgacs.orgsci-hub.rustanford.edu These ORFs encode the various proteins and enzymes essential for constructing the guadinomine molecule. nih.gov A search for homologous proteins identified a contig with similarity to ZmaH, an acyl carrier protein involved in the biosynthesis of aminomalonyl-ACP, a rare extender unit also found in the zwittermicin A pathway. nih.gov
Targeted Disruption and Heterologous Expression for Gene Cluster Confirmation
To definitively confirm the role of the identified gene cluster in guadinomine production, scientists employed targeted gene disruption. nih.govacs.orgfigshare.com By creating a knockout mutant of a specific gene within the cluster, they observed a complete loss of guadinomine production, thereby validating the cluster's function. nih.gov Further confirmation was obtained through the heterologous expression of key enzymes from the pathway, which allowed for their individual analysis and characterization. nih.govacs.orgfigshare.com
Enzymatic Machinery and Chimeric Nature of Guadinomine Biosynthesis
The biosynthesis of guadinomine is a remarkable example of a chimeric pathway, integrating components from different major classes of natural product synthesis. nih.govacs.orgkitasato-u.ac.jp
Multimodular Polyketide Synthase (PKS) Involvement
At the core of the guadinomine assembly line is a multimodular polyketide synthase (PKS). nih.govacs.orgsci-hub.rukitasato-u.ac.jp This enzymatic complex is responsible for constructing the carbon backbone of the molecule. nih.gov The PKS modules operate in a sequential manner, adding specific building blocks to the growing polyketide chain. nih.gov
Nonribosomal Peptide Synthetase (NRPS) Integration
Working in concert with the PKS is a nonribosomal peptide synthetase (NRPS) system. nih.govacs.orgsci-hub.rukitasato-u.ac.jp This machinery is responsible for incorporating amino acid components into the final structure. nih.gov The integration of PKS and NRPS modules highlights the hybrid nature of the guadinomine biosynthetic pathway. nih.govsci-hub.ru However, a dedicated NRPS module for the formation of the Ala-Val dipeptide has not been located within the main 51.2 kb cluster or its immediate flanking regions. nih.gov
Biosynthesis of Unusual Extender Units and Starter Moieties
The biosynthesis of guadinomine is further distinguished by its use of uncommon building blocks. nih.govsci-hub.rufigshare.comkitasato-u.ac.jpnih.govresearchgate.net The process is initiated with a unique guanidinoacetate starter unit, which is formed from arginine and glycine (B1666218) by the enzyme GdnJ, an amidinotransferase. nih.govkitasato-u.ac.jp A key and highly unusual component is the aminomalonyl-acyl carrier protein (aminomalonyl-ACP) extender unit. nih.govacs.orgfigshare.comnih.gov The enzymes responsible for the synthesis of this rare extender unit are encoded within the gdn gene cluster. nih.govacs.org This aminomalonyl-ACP is crucial for introducing an α-amino group into the polyketide backbone. nih.gov The pathway also includes enzymes for the creation of the signature carbamoylated cyclic guanidine (B92328) moiety. nih.govacs.orgfigshare.comnih.gov
Aminomalonyl-Acyl Carrier Protein (Aminomalonyl-ACP)
A key feature of the guadinomine biosynthetic pathway is the incorporation of an aminomalonyl-acyl carrier protein (aminomalonyl-ACP), an extremely rare extender unit. nih.govresearchgate.net This unit is crucial as it introduces an α-amino group into the polyketide backbone, which ultimately forms part of the vicinal diamine moiety characteristic of the guadinomines. nih.gov The presence of this moiety is vital for biological activity, as its modification in derivatives like Guadinomine D leads to a 1000-fold decrease in potency. researchgate.net The biosynthesis of aminomalonyl-ACP in the guadinomine pathway is thought to mirror that of the zwittermicin A pathway from Bacillus cereus. nih.gov
The formation of aminomalonyl-ACP from the primary metabolite L-serine is a multi-step enzymatic process. sci-hub.rursc.org The gdn gene cluster contains homologs to the enzymes responsible for this conversion in the zwittermicin A pathway. nih.gov The process begins with the loading of serine onto a dedicated acyl carrier protein (ACP), a reaction catalyzed by a seryl-ACP ligase (GdnB). nih.gov This is followed by a two-step oxidation, first by an NAD+ dependent dehydrogenase and then by a FAD-dependent dehydrogenase (GdnA), to yield the final aminomalonyl-ACP extender unit. rsc.org
The fully formed aminomalonyl-ACP is then recruited by the GdnH module, a mixed PKS/NRPS module. rsc.org The aminotransferase (AMT) domain within GdnH facilitates the incorporation of the aminomalonyl unit into the growing polyketide chain. rsc.org The condensation (C) domain of GdnH is believed to function unconventionally, not by forming a peptide bond, but by transferring the β-aminoacyl thioester to a downstream PCP to continue the assembly line. nih.gov
| Gene | Homolog (Zwittermicin A Pathway) | Proposed Function in Aminomalonyl-ACP Biosynthesis |
| gdnA | ZmaI | ACP dehydrogenase, involved in the oxidation of seryl-ACP. nih.gov |
| gdnB | Seryl tRNA synthetase homolog | Seryl-ACP ligase, loads serine onto the ACP. nih.gov |
| gdnC | ZmaD | Acyl Carrier Protein (ACP), the carrier for the serine-derived unit. nih.gov |
| GdnH | - | PKS/NRPS module that recruits and incorporates aminomalonyl-ACP. rsc.org |
Acyltransferase (AT) domains are responsible for selecting and loading extender units onto the ACPs within PKS modules. The AT domain that incorporates the aminomalonyl unit is of significant evolutionary interest due to the rarity of its substrate. nih.govresearchgate.net Aminomalonyl-ACP has only been documented as a PKS extender unit in the biosynthetic pathways of guadinomine, zwittermicin A, and the genotoxin colibactin (B12421223). researchgate.net
The AT domain within the guadinomine pathway shows the highest sequence similarity to the more common malonyl-specific AT domains found in other multimodular PKSs. nih.gov This suggests an evolutionary divergence from these more conventional domains to acquire the new specificity for aminomalonyl-ACP. This relationship is further supported by analyses of the AT domains in other pathways. For instance, the standalone AT ZmaF from the zwittermicin pathway and ClbG from the colibactin pathway, both of which transfer aminomalonyl units, possess related substrate-specificity motifs that differ from the canonical motifs found in malonyl-specific ATs. rsc.org The specialized and rare nature of these domains points to a distinct evolutionary adaptation to handle this unusual building block. researchgate.net
Guanidinoacetate Starter Unit Formation (e.g., GdnJ)
The biosynthesis of this compound is initiated with a unique starter unit, guanidinoacetate. nih.govkitasato-u.ac.jp This molecule is formed by the enzyme GdnJ, which functions as an arginine:glycine amidinotransferase (AGAT). nih.gov GdnJ catalyzes the transfer of an amidino group from the donor molecule, L-arginine, to the acceptor molecule, glycine, to produce guanidinoacetate. nih.govacs.org
Biochemical analysis of GdnJ has revealed that it operates via a two-step, ping-pong mechanism, which is a common feature in mammalian AGATs. nih.gov In the first step, the enzyme binds to arginine and transfers the amidino group to an active site cysteine, releasing the first product and forming a covalent GdnJ-isothiourea intermediate. In the second step, glycine binds to the enzyme and receives the amidino group, forming guanidinoacetate. This mechanism contrasts with that of CyrA, the corresponding enzyme in cylindrospermopsin (B110882) biosynthesis, which is believed to bind both substrates simultaneously. nih.gov Kinetic studies have shown GdnJ to be a highly efficient enzyme for this transformation. nih.gov
| Kinetic Parameter | Value for Arginine | Value for Glycine |
| kcat/Km (M⁻¹s⁻¹) | 18.7 nih.gov | 17.3 nih.gov |
Proposed Model for this compound Biosynthesis
Following the generation of the starter and extender units, the assembly of the this compound scaffold proceeds on a modular PKS/NRPS assembly line. nih.govrsc.org
Condensation Reactions and Chain Elongation
The process begins with the activation of the guanidinoacetate starter unit by the adenylation-peptidyl carrier protein (A-PCP) didomain of the enzyme GdnE. nih.gov The activated starter unit is then transferred to the ketosynthase (KS) domain of the first module, also located on GdnE. nih.gov
The first condensation reaction occurs when this starter unit reacts with a malonyl extender unit, which is bound to the ACP domain of the same module. nih.gov This initiates the elongation of the polyketide chain. The assembly line continues with subsequent modules adding extender units, including the crucial aminomalonyl-ACP unit recruited by the GdnH module, to build the carbon skeleton of the molecule. nih.govrsc.org
Cyclization and Carbamoylation Steps
A defining feature of this compound is its carbamoylated cyclic guanidine head group. nih.govkitasato-u.ac.jp The formation of the cyclic guanidine is a critical step in the biosynthesis. It is proposed that after a specific stage of chain elongation, the intermediate, which is a diketide bound to an ACP, is acted upon by the ketoreductase (KR) and dehydratase (DH) domains within the GdnE module. nih.gov These domains reduce the diketide to an α,β-unsaturated intermediate. This intermediate is then positioned to undergo an intramolecular cyclization reaction with the nucleophilic guanidino group from the starter unit, forming the core ring structure. nih.gov
The final signature modification is carbamoylation. This step involves the capture of an ureido moiety from carbamoyl (B1232498) phosphate (B84403) and its attachment to the cyclic guanidine ring. rsc.org The presence of this carbamoyl group is confirmed by mass spectrometry analysis of guadinomine, which shows a characteristic loss of 43 Da, corresponding to the mass of this functional group. nih.gov
Post-Polyketide/Nonribosomal Peptide Modifications
The completion of the this compound structure involves several key enzymatic steps that occur after the initial synthesis by the PKS/NRPS megasynthase. The guadinomine (gdn) gene cluster, spanning 51.2 kb with 26 open reading frames, encodes the enzymes responsible for these transformations. nih.govnih.govwikipedia.org
One of the critical late-stage modifications is the incorporation of a dipeptide moiety. Research indicates that an L-Ala-L-Val dipeptide is formed and released independently before being incorporated into the main structure. rsc.orgkitasato-u.ac.jp A dedicated NRPS module for the formation of this Ala-Val unit has not been identified within the primary gdn cluster, suggesting it may be synthesized by enzymes encoded elsewhere or supplied from primary metabolism. nih.gov
A final oxidation, catalyzed by a putative Fe(II)-dependent oxygenase, is also a key step in the pathway. rsc.org This tailoring reaction is essential for achieving the final structure of this compound. The enzymes responsible for creating the signature carbamoylated cyclic guanidine are also encoded within the gene cluster and are integral to the molecule's unique architecture. nih.govnih.govrsc.orgacs.org
Comparative Biosynthetic Analyses with Related Natural Products
The biosynthetic pathway of this compound shares remarkable similarities with those of other complex natural products, notably Zwittermicin A and Cylindrospermopsin. These comparisons provide insights into the evolutionary relationships between these biosynthetic gene clusters.
The biosynthesis of this compound and the cyanobacterial toxin Cylindrospermopsin both begin with the same unusual starter unit, guanidinoacetate. nih.gov This shared feature points to a close evolutionary link. nih.gov The amidinotransferases (GdnJ in guadinomine, CyrA in cylindrospermopsin) that form this starter unit share 75% amino acid sequence identity. nih.gov
Despite the similarities, key differences distinguish the two pathways, leading to structurally distinct products. nih.gov For instance, the stereochemistry of the cyclic guanidine is opposite in the two molecules: (R) in guadinomine and (S) in cylindrospermopsin. nih.gov This stereochemical divergence is attributed to the respective cyclization-catalyzing enzymes within the PKS modules. nih.gov Furthermore, the cyr cluster contains a methyltransferase in its first module and lacks an enoylreductase (ER) domain in its third module, features that are absent in the corresponding modules of the gdn cluster. nih.gov
| Feature | This compound (gdn cluster) | Cylindrospermopsin (cyr cluster) |
|---|---|---|
| Starter Unit | Guanidinoacetate | Guanidinoacetate |
| Amidinotransferase Identity | 75% (GdnJ vs. CyrA) | |
| PKS Module 1 | Standard PKS domains | Contains an additional Methyltransferase (MT) domain (CyrB) |
| PKS Module 3 | Contains an Enoylreductase (ER) domain (in GdnG) | Lacks an Enoylreductase (ER) domain (in CyrD) |
| Resulting Stereochemistry | (R)-cyclic guanidine | (S)-cyclic guanidine |
The biosynthesis of this compound also shows significant homology with the pathway for Zwittermicin A, particularly in the formation of an unusual extender unit. nih.gov Both pathways utilize aminomalonyl-acyl carrier protein (ACP) to incorporate an α-amino group into the polyketide backbone. nih.govresearchgate.net This extender unit is exceedingly rare in natural product biosynthesis. nih.govresearchgate.net The discovery of the gdn gene cluster was aided by identifying homologs to the Zwittermicin A (zma) genes responsible for aminomalonyl-ACP synthesis, such as ZmaH (ACP), ZmaG/ZmaI (dehydrogenases), and ZmaJ (seryl-AMP synthetase). nih.gov Phylogenetic analysis shows that the aminomalonyl-specific acyltransferase (AT) domains from both clusters, GdnH and ZmaF, are closely related. nih.gov
Biological Activities and Virulence Attenuation
Potent Inhibition of Bacterial Type III Secretion System (TTSS)
The Type III Secretion System is a sophisticated protein apparatus utilized by numerous Gram-negative bacteria to inject virulence factors, known as effector proteins, directly into the cytoplasm of host cells. mdpi.com This system is indispensable for the pathogenicity of these bacteria, enabling them to subvert host cell functions and establish infection. mdpi.com Guadinomine B has emerged as the most potent known natural inhibitor of the TTSS. wikipedia.orgnih.govacs.orgnih.gov
Research has demonstrated that this compound exhibits remarkable inhibitory activity against the TTSS. nih.gov Studies using a hemolysis assay with enteropathogenic Escherichia coli (EPEC) determined its half-maximal inhibitory concentration (IC₅₀) to be 7 ng/mL (equivalent to 0.007 µg/ml or 14 nM). mdpi.comnih.govscispace.comresearchgate.netkitasato-u.ac.jp This potent activity disrupts the secretion of TTSS proteins, thereby disarming the bacteria without exerting selective pressure that could lead to resistance, as it does not affect bacterial viability. mdpi.comkitasato-u.ac.jp The discovery of guadinomines, particularly this compound, highlights a promising strategy of targeting virulence mechanisms rather than bacterial survival. nih.gov
| Compound | IC₅₀ (TTSS Inhibition) | Source Organism | Reference |
| This compound | 7 ng/mL (14 nM) | Streptomyces sp. K01-0509 | mdpi.comnih.gov |
| Guadinomine A | 20 ng/mL (39 nM) | Streptomyces sp. K01-0509 | nih.govresearchgate.net |
| Guadinomine D | 8.5 µg/mL | Streptomyces sp. K01-0509 | researchgate.netkitasato-u.ac.jp |
Specificity Against Gram-Negative Bacterial Pathogens
The inhibitory action of this compound is not limited to a single bacterial species but extends across a range of medically important Gram-negative pathogens that rely on the TTSS for their virulence. nih.govacs.orgnih.govscispace.com This broad-spectrum anti-virulence activity underscores its potential as a therapeutic agent.
This compound was first identified through its ability to inhibit TTSS-induced hemolysis caused by EPEC. researchgate.netresearchgate.netnih.gov EPEC utilizes the TTSS to cause attaching and effacing lesions on host intestinal cells. pharm.or.jp this compound potently inhibits this process, with studies consistently reporting an IC₅₀ value of 0.007 µg/mL. researchgate.netresearchgate.net It specifically blocks the secretion of key TTSS effector proteins like EspB, EspF, and Map without affecting bacterial growth. mdpi.com
Salmonella species, notorious for causing diseases like gastroenteritis and typhoid fever, depend on the TTSS to invade host cells. scispace.comresearchgate.netplos.org this compound is recognized as an inhibitor of the TTSS in Salmonella. nih.govacs.orgnih.govscispace.complos.org Computational docking studies have explored its interaction with key TTSS components; for instance, the docking of this compound with the Salmonella invasive protein D (SipD), a crucial tip protein of the secretion apparatus, resulted in a G-score of -5.1 kcal/mol and showed four hydrogen bonding interactions. researchgate.net
Pathogenic Yersinia species, including the causative agent of plague, Yersinia pestis, use the TTSS to inject cytotoxic proteins called Yops into host cells, leading to apoptosis. mdpi.com this compound has been identified as an inhibitor of the Yersinia TTSS, representing a potential strategy to counteract infections caused by these bacteria. nih.govacs.orgnih.govscispace.complos.org
Chlamydia species are obligate intracellular pathogens that also utilize a TTSS for their replication and infectivity. mdpi.comscispace.com The activity of this compound extends to inhibiting the TTSS in Chlamydia, highlighting its broad applicability against diverse pathogens that share this common virulence mechanism. nih.govacs.orgnih.govscispace.complos.org
Several pathogenic Vibrio species, including those responsible for cholera and vibriosis, employ the TTSS as a primary virulence mechanism. scispace.comresearchgate.netrsc.org this compound has been shown to be a potent inhibitor of the TTSS in Vibrio spp., with an IC₅₀ of 14 nM. researchgate.netrsc.org This activity positions it as a potential anti-virulence agent against these aquatic pathogens. rsc.org
Pseudomonas spp.
The Type III Secretion System is a critical component for the virulence of numerous pathogenic Gram-negative bacteria, including Pseudomonas spp. acs.orgnih.govresearchgate.netfigshare.comscispace.comresearchgate.net This system functions as a molecular syringe, injecting effector proteins from the bacterium directly into the cytoplasm of a host cell, which is essential for the pathogen to establish infection. mdpi.com
This compound has been identified as the most potent known natural product inhibitor of the TTSS. acs.orgnih.govresearchgate.netfigshare.com Its activity against the TTSS makes it a significant anti-infective compound against pathogens like Pseudomonas aeruginosa that rely on this system for their pathogenicity. scispace.commdpi.com By inhibiting the TTSS, this compound effectively disarms the bacteria, preventing them from causing infection. acs.orgnih.gov
Virulence Attenuation without Growth Inhibition
A defining characteristic of this compound is its ability to attenuate virulence without exerting any antimicrobial effect. mdpi.comkitasato-u.ac.jpresearchgate.net Studies have consistently shown that while it is a powerful inhibitor of the TTSS, it does not inhibit the growth of the bacteria themselves. nih.govnih.govmdpi.commdpi.com This mode of action is considered a promising strategy to combat bacterial infections, as it is hypothesized to reduce the selective pressure that leads to the development of antibiotic resistance. researchgate.netnih.gov By targeting virulence rather than survival, this compound weakens the pathogen's ability to cause harm, allowing the host's immune system to clear the infection. nih.gov
Differential Biological Activities of this compound Compared to Other Guadinomines
The guadinomine family consists of several related compounds, but they exhibit markedly different levels of biological activity. kitasato-u.ac.jpresearchgate.net this compound is the most active member, displaying the most potent inhibition of the TTSS-mediated hemolysis. nih.govresearchgate.net The structural differences between the guadinomines are directly responsible for their varied potencies. For instance, the presence of a vicinal diamine moiety is crucial for high activity, as demonstrated by the 1000-fold decrease in potency of Guadinomine D, which has an acylated amine. mdpi.commdpi.comresearchgate.net
Table 1: Comparative Inhibitory Activity of Guadinomines on TTSS-Induced Hemolysis
| Compound | IC₅₀ (µg/mL) | Potency Description |
|---|---|---|
| This compound | 0.007 | Very Potent kitasato-u.ac.jpresearchgate.netnih.govcapes.gov.br |
| Guadinomine A | 0.02 | Potent kitasato-u.ac.jpresearchgate.netnih.govcapes.gov.br |
| Guadinomine D | 8.5 | Moderate kitasato-u.ac.jpresearchgate.netnih.govcapes.gov.br |
| Guadinomine C1 | No Activity | Inactive kitasato-u.ac.jpresearchgate.netnih.govcapes.gov.br |
| Guadinomine C2 | No Activity | Inactive kitasato-u.ac.jpresearchgate.netnih.govcapes.gov.br |
| Guadinomic Acid | No Activity | Inactive kitasato-u.ac.jpresearchgate.netnih.govcapes.gov.br |
Differential Activity in Non-TTSS Related Assays
While the primary activity of this compound is the inhibition of the TTSS, some research has explored its effects in other biological assays. It has been observed that this compound exhibits cytotoxicity towards Jurkat cells; however, this effect occurs at a concentration that is 100 times higher than its IC₅₀ for TTSS inhibition. mdpi.comresearchgate.netnih.govmdpi.com This indicates that its selective toxicity against the bacterial virulence mechanism is significantly more potent than its off-target effects on mammalian cells.
Molecular Mechanism of Type Iii Secretion System Inhibition
Current Understanding of the Inhibitory Mechanism
Guadinomine B is a powerful and specific inhibitor of the Type III Secretion System. nih.govacs.org It demonstrates potent, dose-dependent inhibitory activity against TTSS-mediated processes, such as the hemolysis of sheep red blood cells induced by enteropathogenic E. coli (EPEC). researchgate.netresearchgate.net A key characteristic of its action is that it functions as an anti-virulence agent, meaning it inhibits the TTSS without affecting the growth or viability of the bacteria. mdpi.com This is a significant distinction from traditional antibiotics, as it is hypothesized to reduce the selective pressure that leads to the development of drug resistance. nih.govmdpi.com
The discovery of guadinomines stemmed from screening natural product extracts for compounds that could block EPEC-mediated hemolysis. researchgate.netmdpi.com Among the isolated analogues, this compound exhibited the strongest activity. researchgate.net Structure-activity relationship studies have provided some insight into its mechanism. The molecular structure of this compound contains several key features, including a carbamoylated cyclic guanidine (B92328), a terminal Ala-Val dipeptide, and a vicinal diamine at the C-2/C-3 positions. nih.gov The importance of the vicinal diamine is highlighted by the fact that Guadinomine D, which has an acylated amine in this region, is approximately 1000-fold less potent than this compound. mdpi.com
Table 1: Inhibitory Activity of Guadinomine Compounds against EPEC TTSS This table summarizes the 50% inhibitory concentration (IC50) of various guadinomine compounds against TTSS-induced hemolysis.
| Compound | IC50 (µg/mL) | IC50 (nM) | Potency |
| This compound | 0.007 | 14 | Very Potent |
| Guadinomine A | 0.02 | 39 | Potent |
| Guadinomine D | 8.5 | - | Moderate |
| Guadinomine C1 | No Activity | - | Inactive |
| Guadinomine C2 | No Activity | - | Inactive |
| Guadinomic Acid | No Activity | - | Inactive |
| Data sourced from references nih.govresearchgate.netmdpi.com. |
Proposed Cellular and Molecular Targets within the TTSS Apparatus
Despite its remarkable potency, the precise molecular target of this compound within the complex machinery of the TTSS remains unknown. mdpi.comrsc.org The TTSS apparatus is composed of 20 to 25 different proteins that form a large structure spanning the inner and outer bacterial membranes, culminating in an external needle-like projection. nih.govasm.org The lack of a defined target for this compound is a significant gap in the current understanding of its inhibitory action. mdpi.com
While no specific target has been identified for this compound, research on other TTSS inhibitors provides a framework for potential mechanisms. Some small-molecule inhibitors have been found to affect the assembly of the secreton, preventing the formation of the needle complex on the bacterial surface. asm.org Others have been shown to interfere with the regulatory pathways that control the expression of TTSS genes. mdpi.com For instance, the inhibitory effect of Csn-B on the Salmonella TTSS can be overcome by overexpressing the master regulator HilA, suggesting the inhibitor acts on the HilA expression pathway. mdpi.com It is plausible that this compound acts on a similar, yet-to-be-identified, critical component or regulatory process of the TTSS.
Implications for Bacterial Pathogenesis and Host-Pathogen Interactions
The inhibition of the TTSS by this compound has profound implications for bacterial pathogenesis and the interaction between pathogens and their hosts. nih.govnih.gov The TTSS is a primary virulence mechanism for a wide range of clinically significant Gram-negative pathogens, including species of Escherichia, Salmonella, Yersinia, Chlamydia, Vibrio, and Pseudomonas. nih.govresearchgate.netacs.org By blocking the function of this system, this compound effectively disarms the bacteria, preventing them from injecting effector proteins that subvert host cell functions, manipulate the host immune response, and enable infection. mdpi.comnih.gov
This anti-virulence strategy represents an innovative therapeutic approach. mdpi.cominstitutcochin.fr Instead of killing the bacteria, it renders them non-pathogenic, which may allow the host's own immune system to clear the infection more effectively. nih.gov Crucially, because the TTSS is not essential for bacterial survival, its inhibition is thought to exert less selective pressure for the evolution of resistance compared to conventional bactericidal or bacteriostatic antibiotics. nih.govmdpi.com Therefore, compounds like this compound could be valuable tools for combating infections, particularly those caused by multidrug-resistant bacteria.
Unresolved Aspects of Molecular Mode of Action
Several critical questions regarding this compound's molecular mode of action remain unanswered. The foremost unresolved aspect is the identification of its specific molecular target within the TTSS apparatus. nih.govmdpi.com Without this knowledge, the precise mechanism of inhibition cannot be fully elucidated. It is unclear whether this compound blocks the assembly of the TTSS structure, inhibits the secretion process itself, or interferes with the system's regulation. asm.org
Progress in this area has been hampered by practical challenges. The low yield of guadinomines from the producing organism, Streptomyces sp. K01-0509, and the difficulty of its total chemical synthesis make it challenging to obtain the quantities of the compound needed for extensive mechanistic studies. mdpi.com Furthermore, there is an intriguing structural and evolutionary similarity between the TTSS and the bacterial flagellum, but any potential link or cross-inhibition by natural product inhibitors like this compound has not yet been explored. nih.gov The fact that the functions and localizations of many TTSS proteins are themselves not fully resolved further complicates the search for a specific inhibitor target. rsc.orgwikipedia.org
Structure Activity Relationship Sar Studies for Type Iii Secretion System Inhibition
Contribution of the Vicinal Diamine Moiety to Potency
A critical structural feature for the potent T3SS inhibitory activity of the guadinomine family is the vicinal diamine located at the C-2 and C-3 positions of the molecule's core structure. nih.gov The presence of this specific functional group is considered fundamental to the biological activity. mdpi.comvcu.edu Analysis of guadinomine analogues has demonstrated that modification or acylation of this diamine functionality leads to a drastic reduction in inhibitory potency. mdpi.comresearchgate.net This highlights the importance of the free, unsubstituted vicinal diamine for effective interaction with the biological target within the T3SS apparatus. mdpi.comvcu.edu
Impact of Specific Substituents on Inhibitory Activity (e.g., comparison with Guadinomine D)
Comparative analysis of the guadinomine family reveals the profound impact of specific substituents on T3SS inhibition. Guadinomine B stands out as the most potent inhibitor identified from the producing organism, Streptomyces sp. K01-0509, with an IC₅₀ value of approximately 14 nM (0.007 µg/mL). mdpi.comnih.govnih.govmdpi.com
In stark contrast, Guadinomine D, which features an acylated amine at the R2 position, is about 1000-fold less potent, with a reported IC₅₀ of 16 µM (8.5 µg/mL). mdpi.comvcu.eduresearchgate.netmdpi.comnih.gov This dramatic decrease in activity underscores that the acylation of the vicinal diamine moiety is highly detrimental to the compound's inhibitory function. mdpi.comvcu.edu
Furthermore, other analogues such as Guadinomines C1 and C2, as well as guadinomic acid, show no inhibitory activity against the T3SS. mdpi.comnih.govkitasato-u.ac.jp Guadinomic acid is a smaller molecule that contains the carbamoylated cyclic guanidinyl moiety but lacks the complex alkyl chain and the dipeptide unit found in the other guadinomines. scispace.com The complete lack of activity in these compounds further defines the structural requirements for T3SS inhibition, emphasizing the essential roles of the specific arrangement of the core structure and its substituents.
Inhibitory Activity of Guadinomine Analogues
| Compound | IC₅₀ (nM) | IC₅₀ (µg/mL) | Relative Potency vs. This compound |
|---|---|---|---|
| This compound | 14 | 0.007 | 1 |
| Guadinomine A | 38 | 0.02 | ~0.37 |
| Guadinomine D | 16000 | 8.5 | ~0.000875 |
| Guadinomine C1 | No Activity | ||
| Guadinomine C2 | No Activity | ||
| Guadinomic Acid | No Activity |
Data compiled from multiple sources. mdpi.comnih.govkitasato-u.ac.jpnih.gov
Role of the Carbamoylated Cyclic Guanidine (B92328)
The carbamoylated cyclic guanidine is a signature and unique structural moiety common to all guadinomines. nih.govnih.govscispace.comacs.orgacs.orgscispace.com This functional group is formed during the compound's biosynthesis and is considered a key pharmacophore. rsc.orgrsc.org Its presence in the highly potent Guadinomines A and B suggests it is essential for their anti-virulence activity. nih.gov The importance of this group is further implied by its presence in the smaller, inactive molecule, guadinomic acid, indicating that while the guanidine moiety is necessary, it is not sufficient on its own to confer inhibitory activity; its presentation within the larger molecular scaffold is crucial. scispace.com The characteristic deep-purple color that all guadinomines produce with the Fearon reagent is indicative of this guanidinyl moiety. scispace.com
Significance of the Aminomalonyl-Derived Unit
The biosynthesis of guadinomines involves the incorporation of an exceptionally rare aminomalonyl-acyl carrier protein (ACP) extender unit. nih.govnih.govacs.orgacs.org This aminomalonyl-derived building block is a critical component for the potent bioactivity of this compound. researchgate.net SAR studies indicate that the amino group originating from this unit is responsible for a significant enhancement of inhibitory activity. researchgate.net Its presence is estimated to increase the potency of this compound by as much as 1000-fold. researchgate.net The biosynthetic pathway involves a reductive amination step that incorporates this key amine, highlighting nature's intricate strategy to assemble this highly active anti-virulence agent. rsc.org The unusual nature and profound impact of this unit on potency mark it as a feature of high interest for the development of novel T3SS inhibitors. nih.gov
Synthetic Methodologies and Chemical Derivatization
Total Asymmetric Synthesis Approaches for Guadinomine B
The complete chemical synthesis of this compound from simple precursors is a formidable task that requires precise control over stereochemistry across numerous steps. The first total synthesis not only confirmed the structure but also unambiguously determined the absolute configuration of this natural product. nih.gov
The first total synthesis of this compound, along with its analogue Guadinomine C2, was a landmark achievement that provided definitive proof of their structures and absolute configurations. pharm.or.jp, nih.gov A key strategy involved the convergent assembly of complex fragments.
A critical segment of the synthesis was the stereocontrolled construction of the tri-substituted piperazinone core. pharm.or.jp The synthetic approach for this intermediate involved several key transformations:
Evans Asymmetric Aldol (B89426) Reaction: To set a crucial stereocenter. pharm.or.jp
Aziridine (B145994) Formation: Creating a strained three-membered ring that could be opened regioselectively. pharm.or.jp
Regioselective Azidolysis: Opening of the aziridine ring with an azide (B81097) nucleophile to introduce a nitrogen atom at the desired position. pharm.or.jp
S(N)2 Cyclization: An intramolecular reaction to form the six-membered piperazinone ring. pharm.or.jp
Another pivotal moment in the synthesis was the formation of the distinctive five-membered cyclic guanidine (B92328) unit. This was accomplished through an asymmetric nitroaldol (Henry) reaction, which established the stereochemistry adjacent to the guanidine ring. pharm.or.jp, scispace.com, nih.gov The synthesis was completed by an iodine-mediated redox cyclization, which formed the cyclic guanidine moiety itself. pharm.or.jp This final step secured the core structure of the guadinomine family. The synthetic material was found to be identical to the natural product, confirming the success of the route and establishing the absolute stereochemistry of Guadinomine C2, which was then correlated to this compound. pharm.or.jp
Achieving the correct three-dimensional arrangement of atoms is paramount in the synthesis of biologically active molecules like this compound. Various powerful asymmetric reactions have been employed to control the numerous stereocenters within the molecule. nih.gov, pharm.or.jp In addition to the Evans aldol and asymmetric Henry reactions mentioned above, other syntheses of related structures have utilized a suite of reliable methods. pharm.or.jp, scispace.com
For instance, the Sharpless asymmetric epoxidation and dihydroxylation reactions are well-established methods for creating chiral centers from alkenes and were key in establishing the stereochemistry in the synthesis of the related compound, guadinomic acid. scispace.com, nih.gov, researchgate.net These reactions use chiral catalysts to deliver oxygen atoms to one face of a double bond, producing enantiomerically enriched epoxides or diols. researchgate.net Another approach involves starting with a commercially unavailable chiral epoxy alkenol as a key building block, which already contains some of the required stereochemical information. scispace.com, researchgate.net A novel feature reported in the synthesis of this compound was the use of an intramolecular S(N)2 cyclization with triphenylphosphine (B44618) and iodine to construct the unique cyclic guanidine substructure with high stereocontrol. nih.gov More recent methodologies have focused on the direct, stereoselective installation of the entire guanidine unit via hydroxyl-directed guanidylation of unactivated alkenes, offering a more efficient and protecting-group-free strategy. scispace.com, nih.gov
Table 1: Key Stereochemical Control Strategies in Guadinomine Synthesis
| Stereochemical Challenge | Method Employed | Key Reagents/Reaction Type | Reference |
|---|---|---|---|
| Piperazinone Core | Evans Asymmetric Aldol Reaction | Chiral oxazolidinone auxiliary | pharm.or.jp |
| Hydroxy-Guanidine Moiety | Asymmetric Nitroaldol (Henry) Reaction | Chiral catalyst/base | pharm.or.jp, scispace.com |
| Polyol Synthesis | Sharpless Asymmetric Epoxidation/Dihydroxylation | Ti(OiPr)₄, DET / AD-mix | scispace.com, nih.gov, researchgate.net |
| Guanidine Ring Formation | Intramolecular S(N)2 Cyclization | PPh₃, I₂ | nih.gov |
| Guanidine Installation | Hydroxyl-Directed Guanidylation | Guanidine carbamate, I₂/PhI(OAc)₂ | scispace.com, nih.gov |
Semi-synthetic Approaches and Combinatorial Biosynthesis Potential
The elucidation of the guadinomine (gdn) biosynthetic gene cluster opens the door to powerful chemoenzymatic and semi-synthetic strategies. nih.gov, acs.org, nih.gov The 51.2 kb gene cluster from Streptomyces sp. K01-0509 encodes a complex assembly line of enzymes, including a chimeric polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS). nih.gov, rsc.org
Researchers have proposed that the cloned gene cluster could be used to produce the core guadinomine polyketide precursor. nih.gov This intermediate could then be chemically coupled to a variety of commercially available or synthetically prepared dipeptides, moving beyond the natural L-Ala-L-Val dipeptide. nih.gov This semi-synthetic approach would allow for the rapid generation of a library of this compound analogs for structure-activity relationship studies. nih.gov
Furthermore, the biosynthesis of guadinomine involves unusual extender units, specifically aminomalonyl-ACP. nih.gov, rsc.org The acyltransferase (AT) domains of the PKS are responsible for selecting these building blocks. Engineering the specificity of these AT domains could allow for the incorporation of other, non-natural extender units into the polyketide backbone. nih.gov These newly introduced functionalities, such as free hydroxyl or amino groups, would serve as reactive handles for further chemical modification, effectively merging combinatorial biosynthesis with semi-synthetic chemistry to create a diverse range of novel derivatives. nih.gov, researchgate.net
Strategies for Introducing Guanidine Moieties in Peptide Derivatives
The guanidine group is a critical pharmacophore in many biologically active molecules, including this compound. Its synthesis, particularly its incorporation into complex molecules like peptides, requires specialized methods. csic.es, scispace.com The most common strategy involves the reaction of a nucleophilic amine on the peptide or precursor with an electrophilic guanylating agent. csic.es
A variety of reagents have been developed for this purpose, each with its own advantages regarding reactivity and reaction conditions.
1H-Pyrazole-1-carboxamidines: These are popular reagents, often protected with Boc groups (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine). They are known for their operational simplicity and the mild conditions required for the guanylation reaction. csic.es
Protected Thioureas and S-Alkyl-isothioureas: Derivatives such as N,N'-bis-Boc-thiourea or S-methylisothiourea are effective guanylating agents. csic.es, scispace.com Activation with reagents like HgCl₂ or methyl iodide can be used, though mercury-free methods are preferred. csic.es, researchgate.net These are versatile for creating various substitution patterns on the resulting guanidine.
Trifluoromethanesulfonyl Guanidine (Goodman's Reagent): This highly electrophilic reagent is effective for guanidylating even unreactive amines. scispace.com, nih.gov
Cyanamide: Represents one of the simplest reagents for introducing the guanidine functional group. scispace.com
Unintentional guanidinylation can also occur as a side reaction during standard peptide synthesis when using uronium/aminium-based coupling reagents (e.g., HBTU, HATU). peptide.com The coupling reagent can react with the free N-terminal amine of the growing peptide chain, forming an irreversible guanidine cap and terminating the synthesis. This can be suppressed by pre-activating the incoming amino acid before adding it to the peptide-resin. peptide.com
Table 2: Common Reagents for Guanidinylation of Amines
| Reagent Class | Example Reagent | Key Features | Reference |
|---|---|---|---|
| Pyrazole-carboxamidines | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Mild conditions, operational simplicity | csic.es |
| Thiourea Derivatives | N,N'-Bis-Boc-thiourea | Effective for unreactive amines | csic.es |
| S-Alkyl-isothioureas | N-Boc-S-methylisothiourea | Versatile, can be used for acylated guanidines | csic.es, nih.gov |
| Sulfonyl Guanidines | N,N'-Bis(Boc)-N''-triflylguanidine (Goodman's Reagent) | Highly electrophilic, good for difficult cases | scispace.com, nih.gov |
Emerging Research Avenues and Translational Perspectives
Further Elucidation of Guadinomine B's Precise Mechanism of Action
This compound is the most potent known natural product inhibitor of the TTSS, with an IC₅₀ value of 14 nM (7 ng/mL) against TTSS-induced hemolysis by enteropathogenic E. coli (EPEC). nih.govnih.govacs.orgresearchgate.net The TTSS is a complex protein apparatus used by many pathogenic Gram-negative bacteria—including Escherichia, Salmonella, Yersinia, and Pseudomonas species—to inject virulence factors, known as effector proteins, directly into host cells. nih.govnih.gov This process is ATP-dependent and essential for the bacteria's ability to cause disease. nih.gov
Table 1: Inhibitory Activity of Guadinomine Compounds
| Compound | IC₅₀ (µg/mL) | IC₅₀ (nM) | Activity Level |
|---|---|---|---|
| Guadinomine A | 0.02 | 39 | Potent |
| This compound | 0.007 | 14 | Most Potent |
| Guadinomine D | 8.5 | - | Moderate |
| Guadinomine C1 | No Activity | - | Inactive |
| Guadinomine C2 | No Activity | - | Inactive |
| Guadinomic Acid | No Activity | - | Inactive |
This table summarizes the 50% inhibitory concentration (IC₅₀) of various guadinomine compounds against TTSS-induced hemolysis. Data sourced from nih.govresearchgate.netkitasato-u.ac.jpnih.gov.
Exploration of Evolutionary Links Between TTSS and Other Bacterial Systems (e.g., Flagellum)
There is a significant and intriguing evolutionary and structural relationship between the TTSS and the bacterial flagellum. nih.gov The flagellum is a complex molecular machine responsible for bacterial motility. Research has shown that approximately 10 proteins of the TTSS share sequence similarities with components of the flagellar hook-basal body, the structure that anchors the flagellum and powers its rotation. nih.gov This shared homology strongly suggests that the TTSS and the flagellar export mechanism evolved from a common ancestor. nih.govreddit.com
Phylogenetic analyses have been employed to reconstruct the evolutionary history of these two systems. nih.gov While it was once suggested that the TTSS evolved directly from the flagellum, this has been contested, with evidence indicating that they have evolved independently from a shared ancestral system. nih.gov Some studies propose that the flagellum is the more ancient structure, with a core set of 24 genes present in the common ancestor of all bacteria that arose through successive gene duplication and modification. pnas.org However, recent high-resolution structural studies have revealed significant differences between the flagellar motor and the TTSS basal body. evolutionnews.org For instance, the flagellar motor's rings rotate at high speeds, while the TTSS basal body is fixed, and key structural proteins show no sequence similarity, suggesting convergent evolution for some components. evolutionnews.org Further investigation into these complex evolutionary relationships, potentially informed by inhibitors like this compound, could provide profound insights into the origins and diversification of these critical bacterial systems. nih.gov
Rational Design and Synthesis of Novel TTSS Inhibitors Based on the this compound Scaffold
The unique chemical structure of this compound serves as an excellent scaffold for the rational design and synthesis of novel, potentially more effective TTSS inhibitors. The total synthesis of this compound and its analogues has been successfully achieved, providing a blueprint for creating new derivatives. kitasato-u.ac.jpacs.org This synthetic access allows for systematic modifications to the core structure to probe structure-activity relationships (SAR).
The identification and sequencing of the guadinomine biosynthetic gene cluster have also paved the way for semi-synthetic and combinatorial biosynthetic approaches. nih.gov Researchers have proposed a semi-synthetic strategy where the guadinomine polyketide precursor, produced through fermentation, could be chemically coupled with various commercially available or custom-synthesized dipeptides. nih.gov This would allow for the rapid generation of a library of this compound analogs. These new compounds could then be screened in TTSS inhibition assays to identify molecules with improved potency, altered specificity, or more favorable pharmacokinetic properties. nih.gov This approach combines the efficiency of biological synthesis with the flexibility of chemical modification to accelerate the discovery of next-generation anti-virulence agents. nih.govnih.gov
Development of High-Yield Production Strategies for Guadinomines
Guadinomines are scarce natural products produced by the actinomycete Streptomyces sp. K01-0509. nih.govkitasato-u.ac.jp Their limited availability from natural fermentation presents a significant bottleneck for further research and potential clinical development. To address this, a key research focus is the development of high-yield production strategies.
A major breakthrough in this area was the cloning and sequencing of the entire 51.2 kb guadinomine (gdn) biosynthetic gene cluster, which contains 26 open reading frames. nih.govnih.govacs.org This genetic blueprint provides the necessary tools for bioengineering-based production enhancement. Key strategies being explored include:
Heterologous Expression : The entire gene cluster can be transferred into a more tractable and faster-growing host organism, which could be optimized for high-density fermentation to produce the compound more efficiently. nih.gov
Metabolic Engineering : The producing strain, Streptomyces sp. K01-0509, can be genetically modified to increase the precursor supply for guadinomine biosynthesis or to remove competing metabolic pathways, thereby channeling more resources toward producing the desired compound.
Enzyme Characterization : The identification of the biosynthetic enzymes, including a chimeric polyketide synthase-nonribosomal peptide synthetase, allows for detailed biochemical studies. nih.govnih.gov Understanding the substrate flexibility of these enzymes could enable precursor-directed biosynthesis, where synthetic analogs of natural precursors are fed to the fermentation process to generate novel guadinomine derivatives. nih.gov
These advanced biotechnological approaches are essential for overcoming the supply limitations of guadinomines, enabling the extensive studies required for their development as therapeutic agents. nih.govacs.org
Q & A
Basic Research Questions
Q. What framework criteria (e.g., FINER) should guide the development of research questions investigating Guadinomine B's structure-activity relationships?
- Use the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework to evaluate hypotheses. For example, ensure experimental designs for structure-activity studies are feasible within lab resources, address gaps in antibiotic mechanisms, and avoid ethical conflicts in compound sourcing. Pair this with PICO (Population: bacterial strains; Intervention: this compound derivatives; Comparison: existing antibiotics; Outcome: MIC values) to refine specificity .
Q. How should researchers design initial in vitro experiments to assess this compound's antibacterial efficacy?
- Define variables systematically: (1) Select bacterial strains with documented susceptibility profiles (e.g., Gram-positive vs. Gram-negative); (2) Test concentration gradients (e.g., 0.1–100 μM) using broth microdilution assays; (3) Include controls for solvent effects and reference antibiotics. Document raw data in appendices and summarize processed data (e.g., MIC50 values) in tables aligned with journal guidelines .
Advanced Research Questions
Q. How can multi-omics approaches (e.g., transcriptomics and metabolomics) be systematically integrated to elucidate this compound's mechanism of action?
- Design time-series experiments to capture dynamic responses in bacterial models. For transcriptomics, use RNA-seq with triplicate sampling at 0, 2, and 6 hours post-treatment. Pair with LC-MS metabolomics to identify disrupted pathways (e.g., cell wall synthesis intermediates). Use multivariate analysis (e.g., PCA) to correlate gene expression with metabolite shifts, ensuring raw data is archived in repositories like MetaboLights .
Q. What methodological considerations are critical when reconciling contradictory data on this compound's MIC values across studies?
- Analyze variability sources: (1) Instrument calibration (e.g., spectrophotometer accuracy); (2) Bacterial inoculum size standardization; (3) Statistical reporting (e.g., specify p-value thresholds and confidence intervals). Use meta-analysis tools (e.g., RevMan) to pool data from ≥5 independent studies, applying random-effects models to account for heterogeneity .
Q. What steps are essential for ensuring reproducibility in this compound biosynthesis studies during fermentation scale-up?
- Document critical parameters: (1) Precursor feeding rates; (2) pH/temperature stability (±0.2 units); (3) Agitation speed (rpm). Use design-of-experiment (DoE) software (e.g., JMP) to optimize conditions. Include batch-to-batch variability data in supplementary tables, reporting mean ± SD for ≥3 replicates .
Q. How should researchers present spectroscopic and chromatographic data in publications to meet journal standards?
- For NMR: Include full spectra in appendices; highlight key peaks (e.g., methyl groups) in main figures with δ values annotated. For HPLC: Report retention times, column specifications, and purity percentages (e.g., ≥95%). Avoid duplicating data in text and tables; instead, reference figures when discussing trends (e.g., "See Table 2 for comparative IC50 values") .
Methodological Notes
- Data Tables : Align with —include 3–7 tables per manuscript, ensuring each has a descriptive title, footnotes explaining abbreviations, and statistical annotations (e.g., asterisks for significance).
- Ethical Compliance : For in vivo studies, follow institutional guidelines for animal welfare ( ), specifying approval ID numbers in methods sections.
- Tool Selection : Use Zotero for literature management ( ) and Grammarly for technical editing ( ) to maintain academic rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

